1-acetyl-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Overview
Description
1-acetyl-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, an acetyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-acetyl-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the acetyl and methoxyphenyl groups. The synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: This can be achieved through acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenyl group is introduced to the piperidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-acetyl-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-acetyl-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies of biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of materials with specialized functions, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-acetyl-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-acetyl-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as those in the fentanyl family. These compounds share structural similarities but may differ in their pharmacological properties, potency, and applications. Some similar compounds include:
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Lofentanyl: Another fentanyl analogue with variations in the piperidine ring.
Ohmfentanyl: A highly potent fentanyl analogue with additional functional groups.
Properties
IUPAC Name |
1-acetyl-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O3/c1-20(2)17-29(26(31)23-11-15-28(16-12-23)21(3)30)18-22-9-13-27(14-10-22)19-24-7-5-6-8-25(24)32-4/h5-8,20,22-23H,9-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEFNUOTWRRAKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3CCN(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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